molecular formula C15H14F6N2 B097976 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine CAS No. 15403-97-1

4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine

Cat. No.: B097976
CAS No.: 15403-97-1
M. Wt: 336.27 g/mol
InChI Key: JZGCXWMPFLVTSG-UHFFFAOYSA-N
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Description

Flomox is a cephem antibiotic agent, specifically designed for pediatric use. It is known for its effectiveness in treating various bacterial infections in children. The compound is a derivative of cephalosporin, which is a class of β-lactam antibiotics. Flomox is widely used due to its broad-spectrum antibacterial activity and its ability to combat resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flomox is synthesized through a series of chemical reactions starting from the core cephalosporin structure. The synthesis involves the introduction of specific side chains to enhance its antibacterial properties. The reaction conditions typically include controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, Flomox is produced using large-scale fermentation processes. The production involves the cultivation of specific bacterial strains that produce the cephalosporin nucleus. This nucleus is then chemically modified to produce Flomox. The process includes purification steps to ensure the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Flomox undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Flomox that possess enhanced antibacterial properties or improved pharmacokinetic profiles .

Scientific Research Applications

Flomox has a wide range of scientific research applications, including:

Mechanism of Action

Flomox exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The molecular targets of Flomox include various PBPs, and its action pathway involves the disruption of cell wall synthesis .

Comparison with Similar Compounds

    Cefcapene pivoxil hydrochloride: Another cephalosporin antibiotic with similar antibacterial properties.

    Cefixime: A third-generation cephalosporin used to treat a variety of bacterial infections.

    Cefuroxime: A second-generation cephalosporin with broad-spectrum activity.

Comparison: Flomox is unique due to its specific formulation for pediatric use, which includes fine granules that are easier for children to ingest. Additionally, Flomox has been shown to be effective against resistant bacterial strains, making it a valuable option in the treatment of pediatric infections. Compared to other cephalosporins, Flomox offers a favorable safety profile and improved patient compliance .

Properties

CAS No.

15403-97-1

Molecular Formula

C15H14F6N2

Molecular Weight

336.27 g/mol

IUPAC Name

4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine

InChI

InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2

InChI Key

JZGCXWMPFLVTSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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